molecular formula C19H18N4O3S B2868708 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 851132-09-7

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2868708
CAS RN: 851132-09-7
M. Wt: 382.44
InChI Key: SSDPDACPXWARET-UHFFFAOYSA-N
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Description

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, also known as DITPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DITPA is a derivative of imidazole, which is a heterocyclic compound that contains nitrogen in its ring structure. DITPA has been found to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for further research.

Scientific Research Applications

Chemical Synthesis and Characterization

A study focused on the synthesis of drug precursors, including compounds similar to "2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide", demonstrates the process of creating novel compounds by reacting specific derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. This research emphasizes the determination of acidity constants (pKa) of these derivatives through UV spectroscopic studies, indicating their potential application in drug development and chemical synthesis processes (Duran & Canbaz, 2013).

Anticancer Activity

Another study explores the synthesis of related acetamide derivatives and their evaluation against various cancer types. The compounds were tested for their anticancer activities against a panel of 60 human tumor cell lines, revealing that some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Duran & Demirayak, 2012).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, with structural similarities to the compound , shows potential anticonvulsant properties. These derivatives were synthesized and tested against seizures induced by maximal electroshock (MES), identifying compounds with significant anticonvulsant activity. This suggests possible applications in the treatment of epilepsy or seizure disorders (Aktürk et al., 2002).

Heterocyclic Synthesis via Cascade Reactions

The synthesis of various heterocyclic compounds from thioureido-acetamides demonstrates the versatility of these compounds in generating a wide range of heterocycles through one-pot cascade reactions. This method showcases the efficiency and atom economy of synthesizing imidazo[1,2-c]pyrimidines and other heterocycles, which are crucial in pharmaceutical research and development (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-17(10-13)22-8-7-20-19(22)27-12-18(24)21-15-3-5-16(6-4-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDPDACPXWARET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

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